N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide
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Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining a benzimidazole ring with a pyridine carboxamide moiety, which contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclopropyl Substitution:
Pyridine Carboxamide Attachment: The final step involves coupling the benzimidazole derivative with pyridine-3-carboxylic acid or its activated form (such as an acid chloride) under basic conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential antimicrobial, antifungal, and antiviral activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of benzimidazoles are known for their therapeutic potential. This compound could be explored for its potential as an anti-inflammatory, anticancer, or antiviral agent, given the known activities of related compounds.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The pyridine carboxamide moiety may enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Pyridine Carboxamides: Compounds with similar structures but different substituents on the pyridine ring.
Cyclopropyl Derivatives: Compounds featuring the cyclopropyl group, known for their unique chemical properties.
Uniqueness
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide stands out due to the combination of the benzimidazole and pyridine carboxamide moieties, which confer unique chemical and biological properties
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O, with a molecular weight of approximately 302.35 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines. The compound's activity has been evaluated against several cancer types, with findings suggesting IC50 values comparable to established chemotherapeutics.
Cancer Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 | 5.85 | Antiproliferative |
A549 | 4.53 | Significant growth inhibition |
HCT116 | 0.55 | High potency |
In a comparative study, this compound demonstrated superior activity against the A549 lung cancer cell line compared to standard treatments such as 5-Fluorouracil and Doxorubicin .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. This includes the modulation of apoptosis pathways and interference with cell cycle progression. Molecular docking studies have suggested that the compound may bind effectively to target proteins involved in these pathways, enhancing its therapeutic potential .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, making it a candidate for further exploration in the treatment of infections caused by resistant pathogens .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Lung Cancer : In vivo experiments demonstrated that treatment with the compound resulted in a significant reduction in tumor size in A549 xenograft models, underscoring its potential as an effective anticancer agent.
- Antimicrobial Efficacy : A study assessing the compound's antimicrobial properties revealed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to conventional antibiotics.
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N4O/c21-16(11-2-1-7-17-9-11)18-12-5-6-13-14(8-12)20-15(19-13)10-3-4-10/h1-2,5-10H,3-4H2,(H,18,21)(H,19,20) |
InChI Key |
IYONQQFLHMGZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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